molecular formula C21H17FN2O2S B2407863 2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide CAS No. 932502-28-8

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide

Cat. No. B2407863
CAS RN: 932502-28-8
M. Wt: 380.44
InChI Key: KFWSQVKVHFEWOZ-UHFFFAOYSA-N
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Description

The compound “2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide” is a complex organic molecule. It contains a benzamide group, a thiophene group, and a quinoline group. Thiophene-based analogs have been of interest to many scientists as a potential class of biologically active compounds .


Molecular Structure Analysis

Thiophene is a five-membered ring made up of one sulfur atom . The benzamide and quinoline groups are also ring structures, which may contribute to the stability and reactivity of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Thiophene, for example, is soluble in most organic solvents but insoluble in water .

Scientific Research Applications

a. Anticancer Properties: Molecules containing the thiophene ring system have demonstrated anticancer effects. Researchers explore their potential as novel chemotherapeutic agents .

b. Anti-Inflammatory Activity: Thiophene-based compounds, such as 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea , exhibit anti-inflammatory properties. These molecules could serve as leads for developing anti-inflammatory drugs .

c. Antimicrobial Agents: Certain thiophene derivatives possess antimicrobial activity. Their exploration could contribute to combating bacterial and fungal infections.

d. Organic Semiconductors: Thiophene-mediated molecules play a crucial role in organic electronics. They are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) due to their semiconducting properties .

e. Corrosion Inhibitors: Thiophene derivatives find applications in industrial chemistry as corrosion inhibitors. Their ability to protect metals from corrosion is valuable in various sectors .

Pharmacological Applications

Beyond their chemical and electronic properties, thiophene compounds exhibit pharmacological effects:

a. Antihypertensive Properties: Some thiophene-containing molecules have antihypertensive effects, potentially aiding in managing blood pressure .

b. Dental Anesthetics: Articaine, a compound with a 2,3,4-trisubstituted thiophene framework, serves as a voltage-gated sodium channel blocker and dental anesthetic in Europe .

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Thiophene derivatives have been found to exhibit a variety of biological effects .

Future Directions

Thiophene-based compounds have been the subject of much research due to their potential biological activity . Future research might focus on synthesizing new thiophene derivatives and investigating their properties and potential applications.

properties

IUPAC Name

2-fluoro-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN2O2S/c22-17-7-2-1-6-16(17)20(25)23-15-9-10-18-14(13-15)5-3-11-24(18)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWSQVKVHFEWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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